molecular formula C12H14N2O B13712571 3-Amino-5-ethynyl-N-isopropylbenzamide

3-Amino-5-ethynyl-N-isopropylbenzamide

Cat. No.: B13712571
M. Wt: 202.25 g/mol
InChI Key: ACDBINOEASKSRR-UHFFFAOYSA-N
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Description

3-Amino-5-ethynyl-N-isopropylbenzamide: is a chemical compound with the molecular formula C11H12N2O This compound is characterized by the presence of an amino group, an ethynyl group, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethynyl-N-isopropylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The final step involves the acylation of the amino group with isopropylbenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives using hydrogenation reactions.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium nitrite (NaNO2) in acidic medium for diazotization, followed by nucleophiles like phenols or amines.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Azo compounds or other substituted benzamides.

Scientific Research Applications

Chemistry: 3-Amino-5-ethynyl-N-isopropylbenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-isopropylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-N-isopropylbenzamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Ethynyl-N-isopropylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.

Uniqueness: 3-Amino-5-ethynyl-N-isopropylbenzamide is unique due to the presence of both amino and ethynyl groups, which provide a combination of reactivity and binding capabilities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-amino-5-ethynyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H14N2O/c1-4-9-5-10(7-11(13)6-9)12(15)14-8(2)3/h1,5-8H,13H2,2-3H3,(H,14,15)

InChI Key

ACDBINOEASKSRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C#C)N

Origin of Product

United States

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